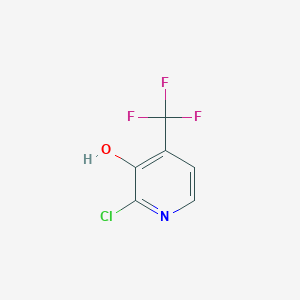

2-Chloro-4-(trifluoromethyl)pyridin-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUISHIPDMLMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol

Introduction and Strategic Imperatives

2-Chloro-4-(trifluoromethyl)pyridin-3-ol is a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The specific arrangement of its chloro, hydroxyl, and trifluoromethyl substituents presents a formidable synthetic challenge, demanding precise control over regioselectivity. This guide provides a comprehensive analysis of a viable synthetic pathway, grounded in established chemical principles and supported by patent literature. We will dissect a logical, multi-step approach that proceeds through the construction of a key pyridine intermediate, followed by targeted functionalization. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this molecule's synthesis.

The core challenge lies in the ortho-para relationship of the chloro and hydroxyl groups, combined with the meta-directing influence of the potent trifluoromethyl group. A successful synthesis must navigate the electronic and steric effects of these groups to achieve the desired substitution pattern. Our strategic approach is therefore not to functionalize a pre-existing pyridine ring, which would likely lead to isomeric mixtures, but to construct the pyridine core from acyclic precursors, embedding key functionalities from the outset.

Part 1: Synthesis of the Core Intermediate: 2-Hydroxy-4-(trifluoromethyl)pyridine

The most robust and well-documented pathway to the target scaffold begins with the construction of 2-hydroxy-4-(trifluoromethyl)pyridine. This intermediate is pivotal, as the 2-hydroxy group (which exists in tautomeric equilibrium with its 2-pyridone form) serves as a synthetic handle for the subsequent introduction of the 2-chloro substituent. A novel synthetic route detailed in the patent literature provides an efficient method starting from simple, acyclic materials[1].

The synthesis commences with the reaction of vinyl n-butyl ether with trifluoroacetic anhydride. This step forms the key trifluoromethyl-containing building block, 4-butoxy-1,1,1-trifluoro-3-en-2-one[1]. This intermediate then undergoes a reaction with a phosphonate ylide, such as trimethylphosphonoacetate, in a Horner-Wadsworth-Emmons-type reaction to construct the carbon backbone. The final and critical step is the cyclocondensation of the resulting ester with an ammonia source, typically ammonium acetate in a high-boiling solvent like formamide, to construct the pyridone ring system[1].

The causality behind this strategy is sound: it builds complexity systematically and establishes the C4-trifluoromethyl and C2-hydroxy (pyridone) relationship in a single, high-yield cyclization event, thereby avoiding regioselectivity issues that would plague a substitution-based approach on a pre-formed pyridine.

Caption: Workflow for the synthesis of the 2-hydroxypyridine core.

Part 2: Chlorination of the Pyridone Intermediate

With the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate in hand, the next crucial transformation is the introduction of the chlorine atom at the C2 position. The 2-hydroxypyridine tautomerizes to the more stable 2-pyridone form, and this amide-like structure can be readily converted to the corresponding 2-chloro derivative using standard chlorinating agents.

The choice of reagent is critical for ensuring a high-yield conversion without unwanted side reactions. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most effective and commonly employed reagents for this type of transformation[1]. The reaction proceeds by activating the pyridone oxygen, making it a good leaving group, which is then displaced by a chloride ion. A catalytic amount of a tertiary amine or dimethylformamide (DMF) is often used to accelerate the reaction[1].

This step is a robust and field-proven method for converting 2-pyridones to 2-chloropyridines, providing a reliable and high-yielding route to our next key intermediate, 2-chloro-4-(trifluoromethyl)pyridine[1][2].

Caption: Chlorination of the 2-hydroxypyridine intermediate.

Part 3: Proposed Pathway for 3-Hydroxylation

The final and most challenging step is the regioselective introduction of a hydroxyl group at the C3 position of 2-chloro-4-(trifluoromethyl)pyridine. Direct hydroxylation is not feasible due to the highly deactivated nature of the pyridine ring. Therefore, a multi-step functionalization sequence is proposed, leveraging well-established pyridine chemistry. This proposed pathway represents a logical, scientifically grounded approach, though it requires experimental validation for this specific substrate.

-

Electrophilic Nitration: The first step is the nitration of the pyridine ring. The existing substituents heavily influence the position of attack. The C4-CF₃ group is a powerful deactivating and meta-directing group, while the C2-Cl is a deactivating but ortho-, para-directing group. The pyridine nitrogen itself is strongly deactivating. The cumulative effect directs the electrophile (NO₂⁺) to the C3 or C5 position. Given the steric hindrance at C5 from the CF₃ group, nitration is predicted to occur preferentially at the C3 position under forcing conditions (e.g., fuming HNO₃/H₂SO₄).

-

Reduction of the Nitro Group: The resulting 2-chloro-3-nitro-4-(trifluoromethyl)pyridine can then be reduced to the corresponding amine. This is a standard transformation readily achieved using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl). This yields 3-amino-2-chloro-4-(trifluoromethyl)pyridine.

-

Diazotization and Hydrolysis: The final step involves converting the 3-amino group into a 3-hydroxyl group. This is accomplished via the Sandmeyer reaction. The amine is treated with a nitrous acid source (e.g., NaNO₂ in aqueous acid) at low temperatures to form a diazonium salt. This intermediate is typically unstable and is not isolated. Gently warming the reaction mixture in water allows for the hydrolysis of the diazonium salt, releasing nitrogen gas and forming the desired 3-hydroxyl group to yield the final product, this compound.

Caption: Proposed pathway for the introduction of the 3-hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine[1]

-

Step A: 4-Butoxy-1,1,1-trifluoro-3-en-2-one: To a reactor charged with vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and dichloromethane (100 mL), the solution is cooled to -10°C. Trifluoroacetic anhydride (0.70 mol) is added dropwise, maintaining the temperature between -10°C and 0°C. After the addition is complete, the reaction is warmed to 25°C and stirred for 2 hours.

-

Step B: Intermediate Ester Formation: The crude product from Step A is reacted with trimethylphosphonoacetate in the presence of a suitable base (e.g., sodium methoxide) in a solvent like methanol at a controlled temperature (10-25°C) for 2-10 hours.

-

Step C: Cyclocondensation: The ester from Step B (0.063 mol) is added to a reactor with ammonium acetate (0.29 mol) and formamide (20 mL). Under a nitrogen atmosphere, the mixture is heated to 160°C and reacted for 8 hours. After cooling, water and saturated sodium chloride solution are added, and the precipitated solid is filtered, cooled, and dried under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyridine as a pale yellow solid.

Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine[1]

-

To a reactor, add 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 1,2-dichloroethane (20 mL).

-

Add 1-2 drops of DMF as a catalyst.

-

At room temperature, add thionyl chloride (0.025 mol) dropwise.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 4 hours.

-

After the reaction, cool the mixture and dilute with 1,2-dichloroethane.

-

Carefully pour the reaction mixture into ice water and neutralize to a neutral pH with a 10% sodium hydroxide solution.

-

Perform a liquid-liquid extraction, dry the combined organic layers with anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.

Data Summary

| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| 1 | Vinyl n-butyl ether | Trifluoroacetic anhydride, Pyridine | 4-Butoxy-1,1,1-trifluoro-3-en-2-one | 95.2% | [1] |

| 2 | Above product | Trimethylphosphonoacetate, Base | Intermediate Ester | - | [1] |

| 3 | Intermediate Ester | Ammonium acetate, Formamide | 2-Hydroxy-4-(trifluoromethyl)pyridine | 74.0% | [1] |

| 4 | 2-Hydroxy-4-(trifluoromethyl)pyridine | Thionyl chloride, cat. DMF | 2-Chloro-4-(trifluoromethyl)pyridine | 92.0% | [1] |

Conclusion

The synthesis of this compound is a complex but achievable objective for skilled synthetic chemists. The most strategically sound pathway involves the initial construction of a 2-hydroxy-4-(trifluoromethyl)pyridine core from acyclic precursors, a method that elegantly bypasses significant regiochemical challenges. This intermediate is then efficiently converted to 2-chloro-4-(trifluoromethyl)pyridine. The final introduction of the C3-hydroxyl group, while not explicitly documented for this substrate, can be logically approached through a well-precedented nitration-reduction-diazotization sequence. This guide provides both a validated, step-by-step protocol for the synthesis of the key chloro-intermediate and an authoritative, chemically-sound proposal for reaching the final target molecule, empowering research and development professionals to pursue its synthesis with a clear and robust strategic framework.

References

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridin-3-ol (CAS 731002-59-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Section 1: Executive Summary & Compound Identification

This guide provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, a trifunctional heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. A critical point of clarification must be addressed at the outset: the topic name provided links the chemical name "this compound" with the incorrect CAS number 81565-18-6. This CAS number actually corresponds to its precursor, 2-Chloro-4-(trifluoromethyl)pyridine . This document will focus on the correct compound, the pyridinol, while also detailing the properties and synthesis of its precursor, thereby providing a complete and scientifically accurate context for researchers.

The strategic placement of chloro, hydroxyl, and trifluoromethyl groups on a pyridine scaffold imparts unique reactivity and physicochemical properties, making this molecule a versatile intermediate for developing complex, high-value chemical entities.

Clarification of Compound Identities

To ensure absolute clarity, the distinct properties of the target compound and its related precursor are summarized below.

| Feature | This compound | 2-Chloro-4-(trifluoromethyl)pyridine |

| Structure | (Structure corresponding to the name) | (Structure corresponding to the name) |

| CAS Number | 731002-59-8 [1][2][3] | 81565-18-6 [4][5][6] |

| Molecular Formula | C₆H₃ClF₃NO[1][2] | C₆H₃ClF₃N[5][6][7] |

| Molecular Weight | 197.54 g/mol [1][2] | 181.54 g/mol [5][7] |

| Key Functional Groups | Pyridine, Chloro, Hydroxyl (-OH), Trifluoromethyl (-CF₃) | Pyridine, Chloro, Trifluoromethyl (-CF₃) |

Section 2: The Strategic Value of Trifluoromethylated Pyridinols in Synthesis

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design. Its incorporation into a molecule can significantly enhance critical properties such as metabolic stability (by blocking sites of oxidation), lipophilicity (aiding membrane permeability), and binding affinity to target proteins through altered electronic effects.[8][9] The trifluoromethylpyridine scaffold is therefore a privileged structure found in numerous pharmaceuticals and agrochemicals.[10][11]

This compound is particularly valuable because it is a trifunctional building block . Each group offers a distinct handle for synthetic transformations:

-

The hydroxyl group can be alkylated, acylated, or converted into a leaving group.

-

The chloro group is susceptible to nucleophilic aromatic substitution (SNAᵣ) and is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

The pyridine ring itself can undergo N-alkylation or N-oxidation.

This versatility allows for the precise and controlled introduction of molecular complexity, enabling the exploration of vast chemical space in drug discovery campaigns.

Section 3: Synthesis & Manufacturing Pathways

While specific industrial-scale synthesis routes for this compound are proprietary, a logical and scientifically sound pathway can be derived from established chemical principles and analogous reactions reported in patent literature. The most viable approach involves the hydrolysis of its precursor.

Proposed Synthesis: Hydrolysis of 2-Chloro-4-(trifluoromethyl)pyridine

The conversion of a 2-chloropyridine to a 2-pyridinol (which exists in tautomeric equilibrium with the 2-pyridone form) is a well-established transformation. A patented process for the hydrolysis of the analogous compound, 2-chloro-6-trifluoromethylpyridine, utilizes aqueous alkali metal hydroxide at elevated temperatures and pressures.[12] This provides a strong basis for a protocol applicable to the 4-trifluoromethyl isomer.

Causality: The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group at the 4-position make the carbon at the 2-position highly electron-deficient. This significantly activates the chlorine atom for nucleophilic aromatic substitution by a hydroxide ion (⁻OH). The reaction likely requires heat and pressure to overcome the activation energy for breaking the aromatic C-Cl bond.

Detailed Protocol:

-

Reactor Setup: Charge a high-pressure Parr reactor or a similar sealed vessel with 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equivalent).

-

Reagent Addition: Add an aqueous solution of a strong base, such as 10-20% sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-2.5 equivalents). The use of a solvent like dimethyl sulfoxide (DMSO) can aid solubility but may complicate downstream processing.[12]

-

Reaction Conditions: Seal the reactor and heat the mixture to 140-160°C under autogenous pressure.[12]

-

Monitoring: Maintain the reaction at temperature for 4-8 hours. The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them via HPLC or GC-MS to observe the disappearance of the starting material.

-

Work-up: After cooling the reactor to room temperature, carefully vent any residual pressure. Transfer the reaction mixture to a separate vessel and acidify with concentrated hydrochloric acid (HCl) to a pH of ~6-7. This step protonates the resulting pyridinolate salt, causing the product to precipitate.

-

Isolation: Collect the precipitated solid by filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Precursor Synthesis: 2-Chloro-4-(trifluoromethyl)pyridine

The availability of the precursor is critical. A patented synthetic route builds the core heterocyclic ring system first, followed by chlorination.[13] This method avoids the direct and often difficult introduction of groups onto a pre-formed pyridine ring.

Workflow Summary:

-

Acyclic Assembly: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride.

-

Chain Elongation: The resulting ketone is reacted with trimethylphosphonoacetate.

-

Cyclocondensation: The intermediate ester is condensed with an ammonia source (e.g., ammonium acetate in formamide) at high temperature to form the 2-hydroxy-4-trifluoromethylpyridine ring.

-

Chlorination: The hydroxyl group of the intermediate is then replaced with a chlorine atom using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final precursor, 2-Chloro-4-(trifluoromethyl)pyridine.[13]

Visualization of Synthesis Workflow

Caption: Overall synthesis workflow from acyclic precursors to the final target compound.

Section 4: Analytical Characterization & Quality Control

A self-validating protocol requires rigorous analytical confirmation. The identity and purity of synthesized this compound must be confirmed using a suite of orthogonal analytical techniques.

| Technique | Expected Observations & Purpose |

| ¹H NMR | Confirms the proton environment on the pyridine ring. Expect two distinct aromatic proton signals. The hydroxyl proton may be broad or exchangeable with D₂O. |

| ¹³C NMR | Verifies the carbon backbone. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A crucial test for fluorinated compounds. A single sharp signal will confirm the presence and electronic environment of the -CF₃ group. |

| LC-MS | Provides purity information (HPLC) and confirms the molecular weight of the parent compound (Mass Spectrometry). |

| FT-IR | Identifies functional groups. Expect characteristic peaks for O-H stretching (broad, ~3200-3500 cm⁻¹), C-Cl, C-F, and aromatic C=C/C=N vibrations. |

Quality Control Workflow Diagram

Caption: Standard analytical workflow for quality control and release.

Section 5: Safety, Handling, and Storage

Specific toxicological data for this compound is not widely available. Therefore, handling precautions must be based on the compound's structure and data from analogous chemicals, such as halogenated pyridines and pyridinols.[14][15][16][17][18]

-

Engineering Controls: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Avoid skin contact.

-

Respiratory Protection: If working with fine powders or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate organic vapor/particulate filter.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

Section 6: References

-

Ambeed. (n.d.). 731002-59-8 | this compound. Retrieved from --INVALID-LINK--

-

ChemScene. (n.d.). 731002-59-8 | this compound. Retrieved from --INVALID-LINK--

-

A2B Chem. (n.d.). 2-Chloro-3-hydroxy-4-(trifluoromethyl)pyridine CAS NO.731002-59-8. Retrieved from --INVALID-LINK--

-

BLDpharm. (n.d.). 1805385-31-2 | 2-Chloro-6-(difluoromethyl)-4-methylpyridin-3-ol. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine synthesis. Retrieved from --INVALID-LINK--

-

Pharmaffiliates. (n.d.). Exploring 2-Chloro-4-(trifluoromethyl)pyridine: Properties and Applications. Retrieved from --INVALID-LINK--

-

Mireida. (n.d.). 3-Pyridinol, 2-chloro-4-(trifluoromethyl)- - CAS:731002-59-8. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97%. Retrieved from --INVALID-LINK--

-

BOC Sciences. (n.d.). Key Properties and Applications of 2-Chloro-4-(trifluoromethyl)pyridine for R&D. Retrieved from --INVALID-LINK--

-

Smolecule. (n.d.). 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 81565-18-6 | 2-Chloro-4-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

-

LookChem. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-CHLORO-3-FLUORO-4-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2009). Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Kanto Chemical Co., Inc. (2023). Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from --INVALID-LINK--

-

Penta Manufacturing Company. (2024). Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2025). Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

-

ECHEMI. (n.d.). 2-Pyridinol SDS, 72762-00-6 Safety Data Sheets. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 84–96.

-

Al-Zoubi, W., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6547.

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from --INVALID-LINK--

-

Al-Zoubi, W., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from --INVALID-LINK--

-

Shanghai V-Magnate Bio-Technology Co.,Ltd. (n.d.). 2-Fluoro-3-chloro-4-trifluoromethylpyridine. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine. Retrieved from --INVALID-LINK--

References

- 1. 731002-59-8|this compound| Ambeed [ambeed.com]

- 2. chemscene.com [chemscene.com]

- 3. lidepharma.lookchem.com [lidepharma.lookchem.com]

- 4. 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 7. 2-Chloro-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 13. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. kishida.co.jp [kishida.co.jp]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. echemi.com [echemi.com]

mechanism of action of trifluoromethylpyridine derivatives

An In-Depth Technical Guide to the Mechanisms of Action of Trifluoromethylpyridine Derivatives

Abstract

The trifluoromethylpyridine (TFMP) scaffold has become a cornerstone in modern chemical and pharmaceutical innovation. The strategic incorporation of a trifluoromethyl group onto a pyridine ring confers a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2][3] These attributes have led to the development of a diverse range of highly effective agrochemicals and promising pharmaceutical candidates. This guide provides an in-depth technical exploration of the core mechanisms of action for TFMP derivatives, focusing on their roles as insecticides that target the insect nervous system and as herbicides that disrupt essential lipid biosynthesis in plants. We will delve into specific case studies, present detailed experimental protocols for mechanism elucidation, and visualize the complex biological pathways involved.

Introduction: The Trifluoromethylpyridine Scaffold

The fusion of a trifluoromethyl (-CF3) group and a pyridine ring creates a privileged chemical structure that has been extensively utilized in the development of active ingredients for both agrochemical and pharmaceutical products.[2][3][4] More than 20 TFMP-containing agrochemicals have been commercialized, and numerous pharmaceutical candidates are in clinical trials.[2][5]

Physicochemical Properties and Their Impact

The success of the TFMP moiety stems from the synergistic effects of its two components:

-

Trifluoromethyl Group: This highly electronegative group is a bioisostere of a methyl group but with significantly different properties. It increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[1] Crucially, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), thereby improving the molecule's pharmacokinetic profile and bioavailability.[1]

-

Pyridine Ring: As a heterocyclic aromatic ring, the pyridine moiety provides a rigid scaffold for orienting functional groups toward their biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, contributing to specific binding interactions within a target protein's active site.

This combination of properties makes TFMP derivatives highly potent and stable, allowing for lower application rates in agriculture and potentially improved dosing regimens in medicine.[6]

Historical Context and Significance

The first synthesis of a trifluoromethylpyridine was reported in 1947.[4] However, its widespread application in agrochemicals began in earnest with the commercialization of the herbicide Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[2][4] This discovery demonstrated the profound impact the TFMP moiety could have on herbicidal activity and selectivity.[2] Since then, the TFMP scaffold has been incorporated into a wide array of insecticides, fungicides, and herbicides, as well as pharmaceutical agents for antiviral and antitumor applications.[4][7]

Insecticidal Mechanism of Action: Targeting the Nervous System

A primary application of trifluoromethylpyridine derivatives in crop protection is in the control of sap-feeding insect pests. These compounds often function as potent neurotoxins, disrupting the normal function of the insect's central nervous system.

Case Study: Flupyradifurone

Flupyradifurone is a systemic butenolide insecticide developed by Bayer CropScience that provides effective control against a broad range of sucking pests like aphids and whiteflies.[8][9] Its mechanism of action centers on the nicotinic acetylcholine receptor (nAChR), a validated target for many successful insecticides, including neonicotinoids.[10][11][12]

Molecular Target: The Nicotinic Acetylcholine Receptor (nAChR)

The nAChR is a pentameric ligand-gated ion channel located in the central nervous system of insects.[10][13] When the endogenous neurotransmitter, acetylcholine (ACh), binds to the receptor, it opens a central pore, allowing an influx of cations that depolarizes the neuron and propagates a nerve impulse.

Mechanism of Flupyradifurone:

Flupyradifurone acts as an agonist of the insect nAChR.[8][9][12] It binds to the receptor, mimicking the action of acetylcholine and locking the channel in an open state. Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase (AChE) to terminate the signal, flupyradifurone is not a substrate for this enzyme.[8][12] This leads to:

-

Persistent Depolarization: The continuous influx of ions causes irreversible over-excitation of the postsynaptic neuron.

-

Nervous System Failure: The constant stimulation leads to the failure of the nervous system, resulting in paralysis and ultimately the death of the insect.[8]

Notably, flupyradifurone has a different chemical structure from neonicotinoids and can be effective against pest populations that have developed resistance to them.[12][14]

Evidence and Experimental Elucidation

The agonistic activity of TFMP derivatives on nAChRs is confirmed through a combination of binding and electrophysiological assays.

Experimental Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the target receptor.

-

Objective: To determine the binding affinity of flupyradifurone to insect nAChRs using a competitive binding experiment with a known radiolabeled ligand (e.g., [³H]-imidacloprid).[9]

-

Methodology:

-

Membrane Preparation: Homogenize insect nerve tissue (e.g., from aphid heads) in a buffered solution to isolate cell membranes rich in nAChRs.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]-imidacloprid) and varying concentrations of the unlabeled test compound (flupyradifurone).

-

Separation: After reaching equilibrium, rapidly filter the mixture through a glass fiber filter to separate the bound ligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined and used to calculate the binding affinity (Ki).

-

-

Causality: A low IC50/Ki value indicates a high binding affinity, demonstrating that the compound interacts strongly with the nAChR binding site.

Experimental Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique directly measures the activation of the ion channel by the test compound.

-

Objective: To characterize the functional effect (agonist, antagonist, or modulator) of flupyradifurone on nAChRs.

-

Methodology:

-

Receptor Expression: Inject Xenopus laevis oocytes with cRNA encoding the subunits of a specific insect nAChR. The oocytes will express functional receptors on their cell surface after a few days of incubation.

-

Electrophysiology Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Compound Application: Perfuse the chamber with a control buffer, followed by the application of acetylcholine to measure the baseline receptor response. After a washout period, apply varying concentrations of flupyradifurone.

-

Data Recording: Record the inward current generated by the influx of cations when the nAChR channels open in response to the compound.

-

Analysis: Plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

-

-

Causality: The generation of an inward current upon application of the compound confirms its role as a receptor agonist. Comparing its maximal effect to that of the natural ligand (acetylcholine) can classify it as a full or partial agonist.[14]

Data Summary: Comparative Efficacy

The efficacy of insecticides is often compared using the LC50 (lethal concentration 50%) value, which is the concentration required to kill 50% of a test population.

| Compound | Target Pest | LC50 Value | Source |

| Flupyradifurone | Aphids (species not specified) | Lower than Imidacloprid | [8] |

| Flupyradifurone | Whiteflies (species not specified) | Lower than Imidacloprid | [8] |

| Imidacloprid | Aphids/Whiteflies | Higher than Flupyradifurone | [8] |

Table 1: Comparative bioassay data indicating the potent efficacy of Flupyradifurone.

Signaling Pathway Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Flupyradifurone - Wikipedia [en.wikipedia.org]

- 9. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mda.state.mn.us [mda.state.mn.us]

- 12. fluoridealert.org [fluoridealert.org]

- 13. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flupyradifurone (Sivanto™) and its novel butenolide pharmacophore: Structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Chloro-4-(trifluoromethyl)pyridin-3-ol: Structure, Properties, and Analytical Methodologies

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, a key heterocyclic intermediate in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core spectroscopic techniques essential for the structural elucidation and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and validated through comparative analysis with structurally related compounds.

Introduction: The Significance of this compound

This compound (CAS No. 731002-59-8) is a substituted pyridine derivative featuring a chlorine atom, a trifluoromethyl group, and a hydroxyl group. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in the synthesis of complex bioactive molecules. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

Accurate and unambiguous characterization of such intermediates is paramount in drug discovery to ensure the integrity of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides the foundational data for confirming the molecular structure, assessing purity, and understanding the chemical behavior of the compound. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic signature. The pyridine ring, with its aromatic character, and the distinct substituents each contribute to the overall spectral profile.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete assignment.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number, environment, and connectivity of the hydrogen atoms in the molecule.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | OH |

| ~8.0-8.2 | Doublet | 1H | H6 |

| ~7.2-7.4 | Doublet | 1H | H5 |

Causality Behind Experimental Choices: A standard ¹H NMR experiment is typically sufficient for initial characterization. The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable hydroxyl proton. The broadness of the OH peak is due to hydrogen bonding and chemical exchange. The downfield chemical shifts of the aromatic protons are a result of the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the trifluoromethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Set to a constant temperature, typically 298 K.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the multiplicities.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity (in ¹³C-{¹H} NMR) | Assignment |

| ~155-160 | Singlet | C3-OH |

| ~148-152 | Singlet | C6 |

| ~145-148 | Singlet | C2-Cl |

| ~130-135 | Quartet | C4-CF₃ |

| ~120-125 | Quartet | CF₃ |

| ~115-120 | Singlet | C5 |

Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to a series of singlets for each unique carbon. The quartet multiplicity for the C4 and CF₃ carbons is due to coupling with the three fluorine atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignments of the protonated carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A broadband probe tuned to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform, phase correct, and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the trifluoromethyl group.

Predicted ¹⁹F NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -60 to -65 | Singlet | 3F | CF₃ |

Causality Behind Experimental Choices: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. A simple one-pulse experiment is sufficient. The chemical shift of the CF₃ group is highly characteristic and will appear as a singlet in the proton-decoupled spectrum.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A broadband probe tuned to the ¹⁹F frequency.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹⁹F experiment.

-

Typical parameters: a wide spectral width to ensure the signal is captured, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

Data Processing:

-

Process the data similarly to ¹H and ¹³C NMR.

-

Reference the spectrum to an external standard such as CFCl₃ at 0 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 197/199 | High | [M]⁺ (Molecular Ion) |

| 168/170 | Moderate | [M - CHO]⁺ |

| 128 | Moderate | [M - CF₃]⁺ |

| 93 | Low | [M - CF₃ - Cl]⁺ |

Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules, providing a characteristic fragmentation pattern that acts as a molecular fingerprint. The presence of chlorine will result in a characteristic M+2 isotope pattern with a ratio of approximately 3:1 for the molecular ion and chlorine-containing fragments. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron impact source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1350-1150 | Strong | C-F stretch (CF₃) |

| 1200-1100 | Medium | C-O stretch |

| 800-700 | Strong | C-Cl stretch |

Causality Behind Experimental Choices: A standard mid-IR spectrum is sufficient to identify the key functional groups. The broad O-H stretch is indicative of hydrogen bonding. The strong C-F stretching bands are characteristic of the trifluoromethyl group. The pyridine ring vibrations will appear in the fingerprint region.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl) or deposit a solution of the sample onto a salt plate and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or pure KBr).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Vis Spectral Data:

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210-230 | High | π → π |

| ~270-290 | Moderate | n → π |

Causality Behind Experimental Choices: The pyridine ring is a chromophore that undergoes π → π* and n → π* electronic transitions. The substituents on the ring will cause a batochromic (red) or hypsochromic (blue) shift of these absorption maxima. The analysis of related trifluoromethylated pyridones suggests absorption in the UV-A and UV-B regions[1].

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a matched pair of cuvettes with the pure solvent (for the reference beam) and the sample solution (for the sample beam).

-

-

Data Acquisition:

-

Record the absorption spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy is essential for unambiguous structure determination. UV-Vis spectroscopy offers complementary information regarding the electronic properties of the molecule. The provided protocols are based on standard laboratory practices and can be adapted to specific instrumentation and experimental needs. By applying these analytical methodologies, researchers can ensure the quality and integrity of this important chemical intermediate in their drug discovery and development endeavors.

References

molecular structure and characterization of 2-Chloro-4-(trifluoromethyl)pyridin-3-OL

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol

Authored by: A Senior Application Scientist

Introduction: A Key Heterocyclic Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, trifluoromethylated pyridines represent a class of heterocyclic compounds of paramount importance. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 731002-59-8).

With its unique arrangement of a chloro substituent, a strongly electron-withdrawing trifluoromethyl group, and a nucleophilic hydroxyl group on a pyridine scaffold, this molecule is a versatile intermediate for the synthesis of complex pharmaceutical agents.[3] Understanding its precise molecular structure and spectral characteristics is not merely an academic exercise; it is a critical prerequisite for its effective use in multi-step synthetic campaigns aimed at discovering next-generation therapeutics.

This document provides a comprehensive overview of the essential analytical techniques and protocols required to confirm the identity, purity, and structural integrity of this compound. We will delve into the "why" behind experimental choices, offering insights grounded in years of field experience to ensure that every protocol is a self-validating system for researchers.

Part 1: Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is defined by the interplay of its substituents on the pyridine ring. The chlorine atom at the 2-position and the -CF3 group at the 4-position are both electron-withdrawing, which significantly influences the electron density of the aromatic system and the acidity of the 3-hydroxyl proton.

| Property | Value | Source |

| CAS Number | 731002-59-8 | [4] |

| Molecular Formula | C₆H₃ClF₃NO | [3] |

| Molecular Weight | 197.54 g/mol | [3] |

| Predicted pKa | ~7.5-8.5 (for the hydroxyl group) | N/A |

| Predicted LogP | ~1.5-2.0 | N/A |

| Appearance | Likely a white to off-white solid | N/A |

Note: Predicted values are estimations based on the structure and data from similar compounds and should be experimentally verified.

Part 2: A Plausible Synthetic Pathway

While specific syntheses for this compound are not widely published, a logical and efficient route can be extrapolated from established chemical literature. A common strategy involves the synthesis of a precursor, 2-hydroxy-4-(trifluoromethyl)pyridine, followed by a targeted chlorination step. A recent patent outlines the synthesis of the related compound 2-chloro-4-(trifluoromethyl)pyridine from this same hydroxy precursor, demonstrating the industrial viability of this approach.[5]

The final step would likely involve electrophilic chlorination, carefully controlled to favor substitution on the pyridine ring without affecting the hydroxyl group.

Caption: Plausible 3-step synthesis and purification workflow.

Part 3: Comprehensive Spectroscopic Characterization

The definitive identification of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Expertise & Experience: The electron-withdrawing nature of the chloro and trifluoromethyl groups will cause the pyridine ring protons to appear downfield (at higher ppm values) compared to unsubstituted pyridine. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 7.8 - 8.2 | Doublet | J ≈ 5-6 Hz | H-6 |

| 7.1 - 7.4 | Doublet | J ≈ 5-6 Hz | H-5 | |

| 5.0 - 6.5 | Broad Singlet | N/A | OH | |

| ¹⁹F | -60 to -65 | Singlet | N/A | -CF₃ |

| ¹³C | ~150-155 (q) | Quartet | ¹JCF ≈ 270-280 Hz | -CF₃ |

| ~145-150 | Singlet | N/A | C-OH | |

| ~140-145 | Singlet | N/A | C-Cl | |

| ~135-140 | Singlet | N/A | C-6 | |

| ~120-125 (q) | Quartet | ²JCF ≈ 35-40 Hz | C-4 | |

| ~115-120 | Singlet | N/A | C-5 |

(Note: These are expert-predicted values based on analogous structures. Actual experimental values must be obtained for confirmation.)[6][7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃/CH₂ signals.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using an appropriate frequency range.

Caption: Standard workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The most prominent and diagnostic peak will be the broad O-H stretching band, characteristic of the hydroxyl group, typically appearing above 3200 cm⁻¹. The C-F bonds of the trifluoromethyl group will give rise to very strong, sharp absorptions in the 1100-1300 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3200 - 3500 | Strong, Broad | O-H Stretch (hydroxyl) |

| 1550 - 1610 | Medium | C=C/C=N Stretch (pyridine ring) |

| 1250 - 1350 | Very Strong | C-F Stretch (asymmetric) |

| 1100 - 1180 | Very Strong | C-F Stretch (symmetric) |

| 700 - 800 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation pattern.

Expertise & Experience: The key feature to look for in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), there will be two molecular ion peaks: one at m/z 197 (for the ³⁵Cl isotopologue) and another at m/z 199 (for the ³⁷Cl isotopologue), with the M+2 peak having approximately one-third the intensity of the M peak. Common fragmentation would involve the loss of Cl, HF, or the entire CF₃ group.

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Identity | Comments |

| 199 | [M+2]⁺ | Due to ³⁷Cl isotope |

| 197 | [M]⁺ | Molecular ion (³⁵Cl) |

| 162 | [M-Cl]⁺ | Loss of chlorine radical |

| 128 | [M-CF₃]⁺ | Loss of trifluoromethyl radical |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Injection: Infuse the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI) or inject it via a coupled liquid chromatograph (LC-MS).

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode. HRMS instruments like TOF or Orbitrap can measure mass with high accuracy (<5 ppm error).

-

Data Analysis: Use the accurate mass measurement to calculate the elemental formula, confirming it matches C₆H₃ClF₃NO.

Part 4: Safety and Handling

As a chlorinated and fluorinated organic compound, this compound must be handled with appropriate care. While specific toxicity data is unavailable, the hazards can be inferred from similar chemical structures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. chemscene.com [chemscene.com]

- 4. 731002-59-8|this compound| Ambeed [ambeed.com]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 2-Chloro-4-(trifluoromethyl)pyridine(81565-18-6) 1H NMR spectrum [chemicalbook.com]

The Pharmacological Potential of Substituted Pyridinols: A Technical Guide to Unveiling Biological Activities

Introduction: The Pyridinol Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for drug design.[1] When substituted with a hydroxyl group, forming a pyridinol (or hydroxypyridine), the molecule gains additional functionalities that contribute to a wide spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological potential of substituted pyridinols, with a focus on their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable class of compounds.

I. Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Substituted pyridinols have emerged as potent antioxidants, capable of scavenging free radicals and mitigating oxidative damage.[5][6]

Mechanism of Action: The Role of the Phenolic Hydroxyl Group

The primary mechanism behind the antioxidant activity of pyridinols is their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting pyridinoxy radical is a key determinant of the compound's antioxidant efficacy. Electron-donating substituents on the pyridine ring can enhance this activity by increasing the electron density on the oxygen atom, making the hydrogen atom more readily available for donation.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the free radical scavenging activity of compounds.[8][9][10][11]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the antioxidant activity of the compound and can be quantified spectrophotometrically.[10]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a defined volume of various concentrations of the test compound.

-

Add an equal volume of the DPPH working solution to each well/cuvette.[12]

-

Include a blank (solvent only) and a control (solvent with DPPH solution).

-

Mix the contents thoroughly.

-

-

Incubation:

-

Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[12] The incubation time should be optimized based on the kinetics of the antioxidant.

-

-

Absorbance Measurement:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[8]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.[12]

-

Structure-Activity Relationship (SAR) Insights

-

Electron-Donating Groups: Substituents that donate electrons to the pyridine ring, such as alkyl or methoxy groups, generally enhance antioxidant activity.[7]

-

Steric Hindrance: Bulky groups near the hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing activity.

-

Position of Substituents: The position of substituents on the pyridine ring can influence the stability of the resulting radical and, consequently, the antioxidant potential.

Quantitative Data Summary: Antioxidant Activity of Substituted Pyridinols

| Compound/Extract | Assay | IC50/EC50 Value | Reference |

| Pyrenyl Pyridine Derivative 3e | DPPH | Significant antioxidant action | [13] |

| Toluene Extract of Dipteracanthus prostrates | DPPH | 58.84% inhibition at 500 µg/ml | [13] |

| Methanolic Extract of Dipteracanthus prostrates | DPPH | 55.77% inhibition at 500 µg/ml | [13] |

| Naphthyl Hydroxamic Acid (NVHA) | DPPH | 371.54 mM | [13] |

| Naphthyl Hydroxamic Acid (NPAHA) | DPPH | 365.95 mM | [13] |

Note: This table is a representative sample. Researchers should consult specific literature for detailed data on individual compounds.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted pyridinols have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[14][15]

Mechanism of Action: Diverse Modes of Attack

The antimicrobial mechanisms of substituted pyridinols can be varied and may include:

-

Disruption of Cell Membrane Integrity: Some pyridinol derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: These compounds can inhibit enzymes that are crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.

-

Chelation of Metal Ions: The ability of some pyridinols to chelate metal ions that are essential for microbial growth can contribute to their antimicrobial effect.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[16][17]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible signs of microbial growth (turbidity). The lowest concentration of the compound that inhibits growth is the MIC.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Grow the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Dilute the culture to the final inoculum concentration.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the substituted pyridinol in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in the appropriate broth medium in a 96-well microplate.

-

-

Inoculation:

-

Add a standardized volume of the microbial inoculum to each well of the microplate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Alternatively, a growth indicator dye (e.g., resazurin or tetrazolium salts) can be used to aid in the determination of microbial viability.[17]

-

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: The lipophilicity of the molecule, often influenced by the nature of the substituents, can affect its ability to penetrate the microbial cell membrane.

-

Electronic Effects: Electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyridinol ring and its substituents, influencing their interaction with biological targets.

-

Specific Functional Groups: The presence of certain functional groups, such as halogens or long alkyl chains, can significantly impact antimicrobial activity.[14]

Quantitative Data Summary: Antimicrobial Activity of Substituted Pyridinols

| Compound | Target Organism | MIC (µg/mL) | Reference |

| EA-02-009 | S. aureus | 0.5-1 | [14] |

| JC-01-072 | S. aureus | 4-8 | [14] |

| JC-01-074 | S. aureus | 16 | [14] |

| EA-02-011 | S. aureus | 32 | [14] |

| Pyrazoline 9 | S. aureus (MDR) | 4 | [18] |

| Pyrazoline 9 | E. faecalis | 4 | [18] |

Note: This table provides a selection of reported MIC values. The activity of a compound can vary significantly depending on the microbial strain and testing conditions.

III. Anticancer Activity: Targeting the Hallmarks of Cancer

The pyridine scaffold is a prominent feature in many approved anticancer drugs, and substituted pyridinols are being actively investigated for their potential as novel chemotherapeutic agents.[1][3][4] They have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.

Mechanism of Action: A Multi-pronged Approach

Substituted pyridinols can exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells by activating specific signaling pathways.

-

Inhibition of Kinases: Many pyridinol derivatives have been found to inhibit protein kinases that are involved in cancer cell proliferation, survival, and metastasis.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing.

-

Anti-angiogenesis: Some compounds can inhibit the formation of new blood vessels that are essential for tumor growth and spread.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[19][20][21][22]

Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the substituted pyridinol compound.

-

Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[23]

-

-

MTT Addition:

-

Add a sterile MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.[19]

-

-

Solubilization of Formazan:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[22]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.[19]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[23]

-

Structure-Activity Relationship (SAR) Insights

-

Substituent Effects: The nature and position of substituents on the pyridine ring can significantly influence the anticancer activity. For example, electron-withdrawing groups may enhance activity in some cases.

-

Target Specificity: Specific structural features can confer selectivity for certain protein kinases or other molecular targets.

-

Pharmacokinetic Properties: Modifications to the pyridinol scaffold can improve its solubility, stability, and bioavailability, which are crucial for in vivo efficacy.

Quantitative Data Summary: Anticancer Activity of Substituted Pyridinols

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea 8e | MCF-7 | 0.22 (48h), 0.11 (72h) | [24] |

| Pyridine-urea 8n | MCF-7 | 1.88 (48h), 0.80 (72h) | [24] |

| Imidazo[1,2-a]pyrimidine 3d | MCF-7 | 43.4 | [25] |

| Imidazo[1,2-a]pyrimidine 4d | MCF-7 | 39.0 | [25] |

| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 | 35.9 | [25] |

| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 | 35.1 | [25] |

Note: IC50 values are highly dependent on the cell line and experimental conditions. This table provides illustrative examples.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Substituted pyridinols have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[26][27][28][29][30]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of substituted pyridinols can be attributed to their ability to:

-

Inhibit Pro-inflammatory Enzymes: They can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

-

Reduce Pro-inflammatory Cytokine Production: Some pyridinol derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Scavenge Reactive Oxygen Species: Their antioxidant properties can also contribute to their anti-inflammatory effects by neutralizing ROS that are involved in the inflammatory process.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds.[31][32][33][34][35]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[31][34]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats to the laboratory conditions for at least a week.

-

Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

-

-

Compound Administration:

-

Administer the substituted pyridinol compound or vehicle (e.g., saline) to the respective groups, typically via oral gavage or intraperitoneal injection.

-

A standard anti-inflammatory drug, such as indomethacin, is used as a positive control.[31]

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[27]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

-

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity and Absorption: The physicochemical properties of the substituents can influence the absorption and distribution of the compound, thereby affecting its in vivo anti-inflammatory activity.

-

Target Engagement: Specific structural motifs may be required for effective binding and inhibition of inflammatory targets like COX enzymes.

-

Metabolic Stability: The metabolic stability of the compound can determine its duration of action in vivo.

Quantitative Data Summary: Anti-inflammatory Activity of Substituted Pyridinols

| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Compound A | 20 | 67% | [27] |

| Compound B | 400 | Significant inhibition | [27] |

| Compound C | 200 | 50% (croton oil model) | [27] |

| Indomethacin (Control) | 10 | 60% | [27] |

| Thieno[2,3-b]pyridine 7f | - | Significant activity | [30] |

| Thieno[2,3-b]pyridine 7n | - | Significant activity | [30] |

Note: The percentage of inhibition is dependent on the dose, time of measurement, and the specific animal model used.

V. Conclusion and Future Directions

Substituted pyridinols represent a promising class of compounds with a diverse range of biological activities. Their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, coupled with their synthetic tractability, make them attractive scaffolds for the development of new therapeutic agents. Future research in this area should focus on:

-

Lead Optimization: Utilizing structure-activity relationship data to design and synthesize more potent and selective pyridinol derivatives.

-